molecular formula C9H6ClNO3 B13985717 5-Chloro-6-methoxyindoline-2,3-dione

5-Chloro-6-methoxyindoline-2,3-dione

Cat. No.: B13985717
M. Wt: 211.60 g/mol
InChI Key: UJVOAEFPHOOIFE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methoxyindoline-2,3-dione typically involves the chlorination and methoxylation of indoline-2,3-dione. One common method includes the reaction of 5-chloroindoline-2,3-dione with methanol in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methoxyindoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoline derivatives, quinones, and other functionalized compounds. These products have significant applications in pharmaceuticals and materials science .

Scientific Research Applications

5-Chloro-6-methoxyindoline-2,3-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a lead compound for developing new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-6-methoxyindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-methoxyindoline-2,3-dione: Similar in structure but with different substitution patterns.

    5-Methylindoline-2,3-dione: Lacks the chlorine and methoxy groups, leading to different chemical properties.

    6-Methoxyindoline-2,3-dione: Similar but without the chlorine atom

Uniqueness

5-Chloro-6-methoxyindoline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

5-chloro-6-methoxy-1H-indole-2,3-dione

InChI

InChI=1S/C9H6ClNO3/c1-14-7-3-6-4(2-5(7)10)8(12)9(13)11-6/h2-3H,1H3,(H,11,12,13)

InChI Key

UJVOAEFPHOOIFE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=O)C2=O)Cl

Origin of Product

United States

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